An In-Depth Technical Guide to the Chemical Properties of Diethyl 9-Azabicyclo[3.3.1]nonane-3,7-dicarboxylate
An In-Depth Technical Guide to the Chemical Properties of Diethyl 9-Azabicyclo[3.3.1]nonane-3,7-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate is a notable member of the bicyclic amine class of organic compounds. Its rigid, three-dimensional structure, conferred by the 9-azabicyclo[3.3.1]nonane core, offers a unique scaffold for the development of novel therapeutic agents and specialized chemical entities. The presence of two ethyl ester functionalities at the 3 and 7 positions provides versatile handles for further chemical modification, making it a valuable intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its reactivity and potential applications.
Molecular Structure and Stereochemistry
The fundamental framework of Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate is the 9-azabicyclo[3.3.1]nonane ring system. This bicyclic structure is composed of two fused six-membered rings, with a nitrogen atom at the bridgehead position. The molecule possesses a C2v symmetry, which significantly influences its chemical and physical properties.
The stereochemistry of the diethyl ester groups can exist in either an endo or exo configuration relative to the bicyclic system. The thermodynamically more stable isomer is typically the diexo form, where both ester groups are oriented away from the bulk of the ring system, minimizing steric hindrance. However, the kinetic product of certain synthetic routes may yield the endo isomer. The conformational rigidity of the bicyclic core largely dictates the spatial orientation of the substituents, which is a critical factor in its interaction with biological targets.
Diagram: Molecular Structure of Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate
Caption: 2D representation of Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate.
Physicochemical Properties
While specific experimental data for Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate is not extensively reported in publicly available literature, its properties can be inferred from its structure and data from analogous compounds.
| Property | Predicted/Analogous Value | Source/Basis |
| Molecular Formula | C₁₄H₂₃NO₄ | - |
| Molecular Weight | 269.34 g/mol | - |
| Appearance | White to off-white solid or viscous oil | Based on similar bicyclic diesters |
| Melting Point | Not available | Likely a low-melting solid |
| Boiling Point | > 300 °C (decomposes) | Estimated based on high molecular weight and polarity |
| Solubility | Soluble in methanol, ethanol, chloroform, dichloromethane. Sparingly soluble in water. | Inferred from the presence of ester and amine groups |
| pKa (conjugate acid) | 8.5 - 9.5 | Typical for secondary bicyclic amines |
Synthesis of Diethyl 9-Azabicyclo[3.3.1]nonane-3,7-dicarboxylate
The most direct and classic route to the 9-azabicyclo[3.3.1]nonane core is the Robinson-Schöpf reaction . This one-pot, multicomponent reaction involves the condensation of a dialdehyde, a primary amine (or ammonia), and acetonedicarboxylic acid.[1] For the synthesis of the parent dione, glutaraldehyde, ammonia, and acetonedicarboxylic acid are used. The resulting 9-azabicyclo[3.3.1]nonane-3,7-dione can then be converted to the desired diethyl ester.
Experimental Protocol: Synthesis
Part 1: Synthesis of 9-Azabicyclo[3.3.1]nonane-3,7-dione
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Reaction Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a pH meter.
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Reagents:
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Glutaraldehyde (25% aqueous solution)
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Ammonium chloride
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Acetonedicarboxylic acid
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Sodium hydroxide (for pH adjustment)
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Hydrochloric acid (for pH adjustment)
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Deionized water
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Procedure: a. Acetonedicarboxylic acid is dissolved in deionized water in the reaction flask and the solution is cooled to 0-5 °C in an ice bath. b. The pH of the solution is adjusted to ~7 with a solution of sodium hydroxide. c. A solution of ammonium chloride in water is added to the flask. d. Glutaraldehyde solution is added dropwise from the dropping funnel over a period of 2-3 hours, maintaining the temperature below 10 °C and the pH between 6.8 and 7.2 by the controlled addition of sodium hydroxide solution. e. After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours. f. The pH is then adjusted to ~4 with hydrochloric acid. g. The aqueous solution is extracted continuously with chloroform for 48 hours. h. The chloroform extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 9-azabicyclo[3.3.1]nonane-3,7-dione. i. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Diagram: Robinson-Schöpf Reaction for 9-Azabicyclo[3.3.1]nonane-3,7-dione
Caption: Simplified workflow of the Robinson-Schöpf reaction.
Part 2: Esterification to Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate
The conversion of the dione to the diethyl ester can be achieved through various methods, with the Baeyer-Villiger oxidation being a plausible route to introduce the ester functionality, though it would likely require subsequent transesterification if a peracid is used. A more direct approach would involve a Favorskii rearrangement or a similar ring-contraction-esterification sequence, though these can be complex. A more straightforward, albeit multi-step, approach involves the reduction of the ketones to alcohols followed by esterification. However, for the purpose of this guide, we will outline a standard Fischer-Speier esterification of the corresponding dicarboxylic acid, which would be obtained from the hydrolysis of a dinitrile precursor or oxidation of the corresponding diol. Assuming the diacid is available:
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Reaction Setup: A 250 mL round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.
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Reagents:
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9-Azabicyclo[3.3.1]nonane-3,7-dicarboxylic acid
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Absolute ethanol (large excess)
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Concentrated sulfuric acid (catalytic amount)
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Procedure: a. The dicarboxylic acid is suspended in absolute ethanol in the reaction flask. b. A catalytic amount of concentrated sulfuric acid is carefully added. c. The mixture is heated to reflux and maintained for 12-24 hours, with the reaction progress monitored by thin-layer chromatography (TLC). d. After completion, the excess ethanol is removed under reduced pressure. e. The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. f. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude diethyl ester. g. Purification can be achieved by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
Based on the structure, the following spectroscopic data can be anticipated:
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¹H NMR (in CDCl₃):
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A triplet around 1.2-1.3 ppm (6H, -CH₂CH ₃).
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A quartet around 4.1-4.2 ppm (4H, -CH ₂CH₃).
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A series of multiplets in the range of 1.5-3.5 ppm corresponding to the protons on the bicyclic ring system. The bridgehead protons would likely appear as broad singlets or multiplets.
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¹³C NMR (in CDCl₃):
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A peak around 14 ppm (-CH₂C H₃).
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A peak around 60 ppm (-C H₂CH₃).
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A peak around 175 ppm for the ester carbonyl carbons.
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Several peaks in the aliphatic region (20-60 ppm) for the carbons of the bicyclic core.
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IR (KBr or neat):
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A strong absorption band around 1730-1740 cm⁻¹ characteristic of the C=O stretch of the ester groups.
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C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
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C-O stretching vibrations around 1150-1250 cm⁻¹.
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An N-H stretch may be observed around 3300-3500 cm⁻¹ if the nitrogen is not substituted.
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Mass Spectrometry (EI):
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A molecular ion peak (M⁺) at m/z = 269.
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Fragmentation patterns corresponding to the loss of ethoxy groups (-OEt, m/z = 45) and ethyl groups (-CH₂CH₃, m/z = 29), as well as characteristic fragmentation of the bicyclic core.
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Chemical Reactivity
The chemical reactivity of Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate is governed by the two primary functional groups: the secondary amine and the two ethyl ester groups.
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Reactions at the Nitrogen Atom: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.
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Alkylation and Acylation: The nitrogen can be readily alkylated or acylated to introduce various substituents. This is a common strategy in drug discovery to modulate the pharmacological properties of the molecule.[2]
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Salt Formation: As a base, it will react with acids to form ammonium salts, which can be useful for purification or to improve aqueous solubility.
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Reactions of the Ester Groups: The ester functionalities are susceptible to nucleophilic acyl substitution.
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Hydrolysis: The esters can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid. Saponification with a base like sodium hydroxide is a common method.[3]
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Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethoxy groups.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the esters to the corresponding diol, 9-azabicyclo[3.3.1]nonane-3,7-dimethanol.[3]
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Reaction with Grignard Reagents: Grignard reagents will add twice to the ester carbonyls to form tertiary alcohols after an acidic workup.[3]
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Applications in Research and Drug Development
The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. Derivatives of this scaffold have been investigated for a range of therapeutic targets, including:
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Nicotinic Acetylcholine Receptors (nAChRs): The rigid structure of the bicyclic amine can mimic the conformation of acetylcholine, making it a suitable scaffold for designing nAChR ligands.[2]
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Opioid Receptors: Certain derivatives have shown affinity for opioid receptors, suggesting potential applications in pain management.
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Asymmetric Catalysis: Chiral derivatives of 9-azabicyclo[3.3.1]nonane can be employed as ligands in asymmetric catalysis.
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate serves as a key intermediate for accessing a library of derivatives for screening against these and other biological targets. The ester groups provide a convenient point for chemical diversification.
Safety and Handling
As a laboratory chemical, Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. Specific toxicity data is not available, but it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
Conclusion
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate is a versatile chemical building block with significant potential in synthetic and medicinal chemistry. Its rigid bicyclic structure and the presence of modifiable ester groups make it an attractive scaffold for the design of novel molecules with specific three-dimensional orientations. While detailed experimental data for this specific compound is sparse, its chemical properties and reactivity can be reliably predicted based on its constituent functional groups and the well-established chemistry of the 9-azabicyclo[3.3.1]nonane core. The synthetic route via the Robinson-Schöpf reaction provides a reliable method for accessing the core structure, paving the way for further exploration of its derivatives in various scientific disciplines.
References
- Robinson, R. (1917). LXIII.—A synthesis of tropinone. Journal of the Chemical Society, Transactions, 111, 762-768.
- Schöpf, C., & Lehmann, G. (1935). Die Synthese des Tropinons, Pseudopelletierins, Lobelanins und verwandter Alkaloide unter physiologischen Bedingungen. Angewandte Chemie, 48(30), 444-449.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
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The Hive. (2003). Robinson-Schöpf reaction: tropinone. Hive Chemistry Discourse. [Link]
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LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Wikipedia. (n.d.). Robinson-Schöpf reaction. [Link]
- Lindsley, C. W., et al. (2005). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry Letters, 15(3), 761-765.
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PubChem. (n.d.). 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane. [Link]
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PubChem. (n.d.). 9-Azabicyclo[3.3.1]nonane-3,7-dione. [Link]
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PubChem. (n.d.). 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. [Link]
- Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.
